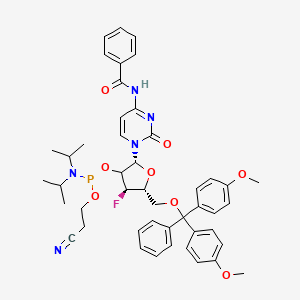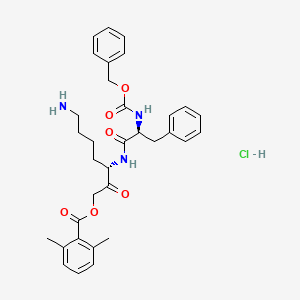
GB111-NH2 (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GB111-NH2 (hydrochloride) is a novel cysteine cathepsin inhibitor. Cysteine cathepsins are proteases that play a significant role in various physiological and pathological processes, including cancer progression, inflammation, and immune responses. GB111-NH2 (hydrochloride) has been shown to inhibit the activity of cathepsins B, L, and S, making it a valuable tool in cancer research and other biomedical applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of GB111-NH2 (hydrochloride) involves several steps, starting from commercially available Fmoc and lysine. The carboxyl terminus of Fmoc-Lys(Boc)-OH is converted to a bromomethyl ketone by reacting with N-methylmorpholine and isobutyl chloroformate in anhydrous conditions. This mixture is then reacted with diazomethane generated in situ, followed by the addition of hydrogen bromide. The resulting acyloxymethyl ketone is synthesized by condensing dimethyl benzoic acid and Fmoc-Lys(Boc)-BMK in basic conditions with potassium fluoride. The dipeptide is synthesized using standard solid-phase peptide synthesis on a chlorotrityl resin. The amine protecting group, Boc, is removed with 25% trifluoroacetic acid, and the amine is reacted with the resin in basic conditions. The final product, GB111-NH2, is obtained by removing the elongated peptide from the resin with 10% trifluoroacetic acid .
Industrial Production Methods: Industrial production methods for GB111-NH2 (hydrochloride) are not extensively documented in the literature. the synthesis process described above can be scaled up for industrial production with appropriate modifications to ensure efficiency and yield.
化学反応の分析
Types of Reactions: GB111-NH2 (hydrochloride) primarily undergoes inhibition reactions with cysteine cathepsins. It forms covalent bonds with the active site cysteine residues of cathepsins B, L, and S, leading to the inhibition of their proteolytic activity .
Common Reagents and Conditions: The common reagents used in the synthesis of GB111-NH2 (hydrochloride) include Fmoc-Lys(Boc)-OH, N-methylmorpholine, isobutyl chloroformate, diazomethane, hydrogen bromide, dimethyl benzoic acid, potassium fluoride, and trifluoroacetic acid. The reactions are typically carried out under anhydrous conditions and require careful control of temperature and pH to ensure the desired product is obtained .
Major Products Formed: The major product formed from the reactions involving GB111-NH2 (hydrochloride) is the inhibition complex with cysteine cathepsins. This complex effectively blocks the proteolytic activity of the cathepsins, leading to various downstream effects, including apoptosis and proliferation of macrophages .
科学的研究の応用
GB111-NH2 (hydrochloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the key applications include:
Cancer Research: GB111-NH2 (hydrochloride) is used to study the role of cysteine cathepsins in cancer progression and to develop potential anticancer therapies.
Inflammation and Immune Response: The compound is used to investigate the role of cysteine cathepsins in inflammation and immune responses.
Protease Activity Monitoring: GB111-NH2 (hydrochloride) is used as a probe to monitor real-time protease activity in live cells using fluorescence microscopy techniques.
Metabolic Reprogramming: The compound is used to study the metabolic reprogramming of tumor-associated macrophages and its impact on tumor progression and chemoresistance.
作用機序
GB111-NH2 (hydrochloride) exerts its effects by inhibiting the activity of cysteine cathepsins B, L, and S. The compound forms covalent bonds with the active site cysteine residues of these proteases, leading to the inhibition of their proteolytic activity. This inhibition results in increased oxidative stress, apoptosis, and proliferation of macrophages. In tumor-associated macrophages, the inhibition of cysteine cathepsins leads to increased reactive oxygen species levels, apoptosis, and regression of primary tumors .
類似化合物との比較
GB111-NH2 (hydrochloride) is unique in its ability to inhibit multiple cysteine cathepsins (B, L, and S) simultaneously. This broad-spectrum inhibition makes it a valuable tool in cancer research and other biomedical applications. Similar compounds include:
E64: A potent and irreversible inhibitor of cysteine proteases, including cathepsins B, H, and L.
CA-074: A selective inhibitor of cathepsin B.
Z-FY-CHO: A selective inhibitor of cathepsin L.
Compared to these compounds, GB111-NH2 (hydrochloride) offers the advantage of inhibiting multiple cathepsins, making it more versatile for research applications .
特性
分子式 |
C33H40ClN3O6 |
|---|---|
分子量 |
610.1 g/mol |
IUPAC名 |
[(3S)-7-amino-2-oxo-3-[[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]heptyl] 2,6-dimethylbenzoate;hydrochloride |
InChI |
InChI=1S/C33H39N3O6.ClH/c1-23-12-11-13-24(2)30(23)32(39)41-22-29(37)27(18-9-10-19-34)35-31(38)28(20-25-14-5-3-6-15-25)36-33(40)42-21-26-16-7-4-8-17-26;/h3-8,11-17,27-28H,9-10,18-22,34H2,1-2H3,(H,35,38)(H,36,40);1H/t27-,28-;/m0./s1 |
InChIキー |
LEQYHRMMCXGQOI-DHBRAOIWSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)C)C(=O)OCC(=O)[C@H](CCCCN)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3.Cl |
正規SMILES |
CC1=C(C(=CC=C1)C)C(=O)OCC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[4-[2-Ethyl-5-(3-methyl-1,2-oxazol-5-yl)pyrimidin-4-yl]piperidin-1-yl]-1-morpholin-4-ylethanone](/img/structure/B12381407.png)
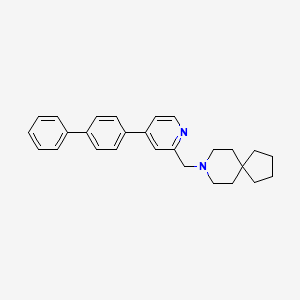
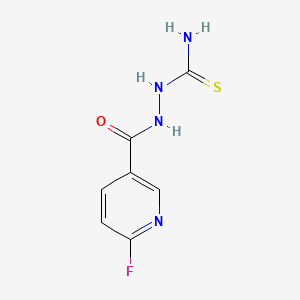
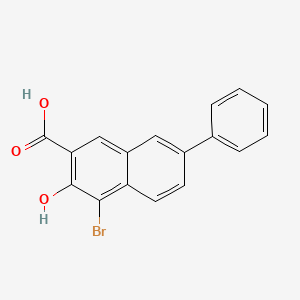
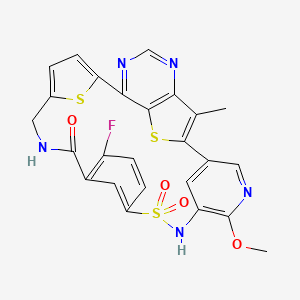
![2-[(Phenyltellanyl)methyl]-2,3-dihydro-1-benzofuran](/img/structure/B12381437.png)


![disodium;(2S)-2-[[(6Z,15Z)-20-hydroxyicosa-6,15-dienoyl]amino]butanedioate](/img/structure/B12381464.png)
